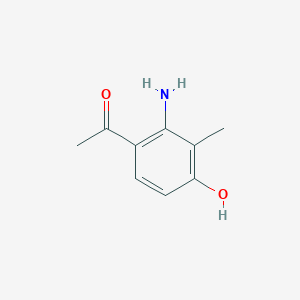
1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone
説明
1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone, commonly referred to as a derivative of phenolic compounds, has garnered significant attention due to its diverse biological activities. This article delves into its pharmacological properties, including antioxidant, anticancer, and antimicrobial activities, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 165.19 g/mol. The compound features an amino group, a hydroxy group, and a methyl group on a phenyl ring, contributing to its unique reactivity and biological effects.
Antioxidant Activity
This compound exhibits notable antioxidant properties. The antioxidant activity is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. In comparative studies, this compound has shown effectiveness comparable to well-known antioxidants such as ascorbic acid.
Table 1: Antioxidant Activity Comparison
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). Studies indicate that this compound demonstrates cytotoxic effects, particularly against U-87 cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
Table 3: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The presence of hydroxyl groups allows the compound to donate electrons to free radicals, neutralizing them and preventing oxidative stress.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and death.
Case Studies
Several case studies have explored the applications of this compound:
- Study on Antioxidant Properties : A study conducted on synthesized derivatives demonstrated that modifications to the phenolic structure enhanced antioxidant activity significantly compared to the parent compound .
- Cytotoxicity Assessment : Research involving MTT assays revealed that derivatives of this compound exhibited higher cytotoxicity against glioblastoma cells than other tested compounds .
特性
IUPAC Name |
1-(2-amino-4-hydroxy-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-8(12)4-3-7(6(2)11)9(5)10/h3-4,12H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTQXVPJLCQUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















